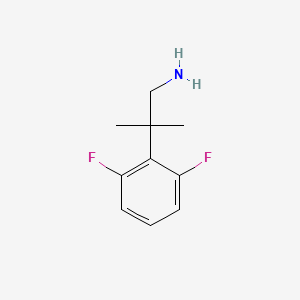

2-(2,6-Difluorophenyl)-2-methylpropan-1-amine

Description

2-(2,6-Difluorophenyl)-2-methylpropan-1-amine is a fluorinated aromatic amine characterized by a 2-methylpropan-1-amine backbone substituted at the second carbon with a 2,6-difluorophenyl group.

Properties

IUPAC Name |

2-(2,6-difluorophenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N/c1-10(2,6-13)9-7(11)4-3-5-8(9)12/h3-5H,6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPVZYAFHJMXBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-2-methylpropan-1-amine can be achieved through several methods. One common approach involves the reaction of 2,6-difluorobenzyl bromide with methylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in the presence of a catalyst.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and Fe-N,N′-bis(salicylidene)ethylenediamine (salen) complex as a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce the corresponding alcohols.

Scientific Research Applications

2-(2,6-Difluorophenyl)-2-methylpropan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-2-methylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules and affecting various biochemical pathways . The specific pathways involved depend on the context of its application, such as its role in inhibiting certain enzymes or modulating receptor activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison of 2-(2,6-Difluorophenyl)-2-methylpropan-1-amine with analogs differing in substituents, stereochemistry, or backbone structure.

Table 1: Structural and Physicochemical Comparisons

*Calculated based on molecular formula.

Key Differences and Implications

Substituent Effects: Fluorine vs. Methyl Group: The 2-methyl group in the target compound may confer conformational rigidity, similar to mexiletine analogs that stabilize sodium channel interactions.

Backbone Modifications :

- Propanamine vs. Ethanamine : The target’s three-carbon backbone (vs. two-carbon in (R)-1-(2,6-Difluorophenyl)ethan-1-amine) likely extends its pharmacokinetic half-life due to reduced metabolic vulnerability.

Research Findings and Pharmacological Context

- Sodium Channel Modulation: Structural analogs like 3-(4-Chloro-2,6-dimethylphenoxy)-2-methylpropan-1-amine exhibit sodium channel-blocking activity, suggesting the target compound may share this mechanism due to its methyl and fluorophenyl groups.

- Metabolic Stability : Fluorine substitution generally reduces oxidative metabolism, as seen in related difluorophenyl amines (), implying improved bioavailability for the target compound.

Limitations and Contradictions

- Data Gaps : Direct pharmacological data for this compound are absent in the provided evidence; inferences rely on structural analogs.

- Stereochemical Variants : highlights enantiomer-specific properties (e.g., (R)-configuration), but the target compound’s stereochemistry remains uncharacterized.

Biological Activity

2-(2,6-Difluorophenyl)-2-methylpropan-1-amine is an organic compound notable for its unique structure, which includes a difluorinated phenyl group attached to a methylpropan-1-amine backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor interactions. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

The molecular formula of this compound is C10H12F2N, with a molecular weight of approximately 199.24 g/mol. The presence of fluorine atoms enhances its lipophilicity, potentially improving its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The difluorinated phenyl group may enhance binding affinity, influencing biochemical pathways associated with neurological disorders and metabolic processes.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on specific enzymes. For instance:

- Acetylcholinesterase (AChE) : A study demonstrated that compounds similar to this compound can inhibit AChE activity, which is crucial for maintaining acetylcholine levels in the brain. This inhibition is particularly relevant for therapeutic strategies targeting Alzheimer's disease .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown varying degrees of inhibition against different bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |

|---|---|---|

| Staphylococcus aureus | 15 | 25 |

| Pseudomonas aeruginosa | 12 | 30 |

These results suggest that the compound possesses antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .

Case Studies

Several case studies have documented the biological activity of related compounds:

- Neurological Applications : A study evaluated the effects of difluorinated amines on neurodegenerative diseases, highlighting their potential as AChE inhibitors and their role in enhancing cognitive function in animal models.

- Antimicrobial Efficacy : Another case study focused on the synthesis and biological evaluation of Mannich bases derived from similar structures, demonstrating enhanced antibacterial activity when metal complexes were formed with these compounds .

Research Findings

Recent research has provided insights into the structure-activity relationship (SAR) of difluorinated amines:

- The introduction of fluorine atoms at specific positions on the phenyl ring significantly enhances lipophilicity and biological activity.

- Variations in the alkyl chain length also influence enzyme inhibition potency and antimicrobial efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.